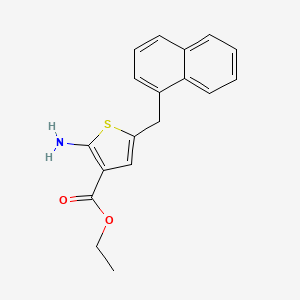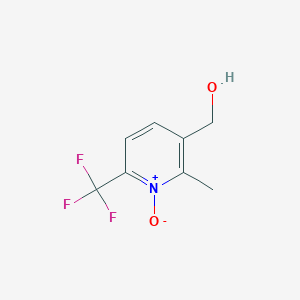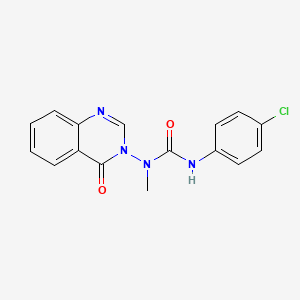
2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- typically involves multi-step organic reactions. One common method includes the initial formation of the quinolinone core, followed by the introduction of the 2-chloroacetyl and 8-methoxy groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. The use of high-throughput screening and process optimization ensures that the industrial production is both economically viable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinolinone analogs.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Quinolinone, 5-acetyl-8-methoxy-: Similar structure but lacks the chlorine atom in the acetyl group.
2(1H)-Quinolinone, 5-(2-bromoacetyl)-8-methoxy-: Similar structure but with a bromine atom instead of chlorine.
2(1H)-Quinolinone, 5-(2-chloroacetyl)-6-methoxy-: Similar structure but with the methoxy group at the 6-position.
Uniqueness
The presence of the 2-chloroacetyl group at the 5-position and the methoxy group at the 8-position gives 2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- unique chemical properties and potential applications. These modifications can influence its reactivity, biological activity, and overall utility in various fields of research and industry.
Propriétés
Numéro CAS |
59827-94-0 |
|---|---|
Formule moléculaire |
C12H10ClNO3 |
Poids moléculaire |
251.66 g/mol |
Nom IUPAC |
5-(2-chloroacetyl)-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C12H10ClNO3/c1-17-10-4-2-7(9(15)6-13)8-3-5-11(16)14-12(8)10/h2-5H,6H2,1H3,(H,14,16) |
Clé InChI |
MRGNVJDXYOQCJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)C(=O)CCl)C=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(Thiophen-2-yl)methyl]pyridine](/img/structure/B8638054.png)




